molecular formula C23H29N2O7P B1202775 N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine

N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine

Cat. No. B1202775
M. Wt: 476.5 g/mol
InChI Key: DKQZZKSBRCTCQU-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-benzyl-7-hydroxy-4,10-dioxo-1-phenyl-6-oxa-3,9-diaza-7-phosphatetradecan-14-oic acid 7-oxide is an optically active monocarboxylic acid also having amide and phosphonate functional groups. It has a role as an epitope. It is a monocarboxylic acid, an organic phosphonate and a dicarboxylic acid monoamide. It derives from a glutaric acid.

Scientific Research Applications

Chiral Oxime Ethers in Asymmetric Synthesis

The compound is used in the asymmetric synthesis of N-protected amines and β-amino acids through the addition of organometallic reagents to oximes, demonstrating good diastereoselectivity and enantiomeric purity (Hunt et al., 1999).

Reactivity and Selectivity of Nitrenium Ions

It serves in the study of nitrenium ions derived from ester derivatives, crucial in understanding the reactivity and selectivity of these ions in various chemical contexts (Novak et al., 1993).

Synthesis of Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives

The compound is integral in synthesizing α-ketoamide derivatives, showcasing the effectiveness of certain additives in improving purity and yield (El‐Faham et al., 2013).

Enantiomeric Synthesis of β-Amino Acids

This compound is used in the enantiomeric synthesis of β-amino acids, highlighting its utility in producing precursors for β-lactams (Mokhallalati et al., 1993).

Role in Cytotoxic Compound Isolation

It's involved in the isolation of cytotoxic compounds from marine sources, contributing to the field of natural product chemistry and drug discovery (Liyanage & Schmitz, 1996).

Transformation to N-Monoalkylhydroxylamines

The compound undergoes transformation to create N-monoalkylhydroxylamines, a process significant in the development of hydroxylamine-based compounds (Tokuyama et al., 2003).

Involvement in Metabolism of Aromatic Amines

This compound plays a role in the study of the metabolism of aromatic amines, helping to understand the complex biochemistry of acetylation and deacetylation in humans (Land et al., 1989).

Asymmetric Hydrogenation Catalysis

It is utilized in asymmetric hydrogenation catalysis, illustrating its potential in producing chiral compounds (Cesarotti et al., 1983).

properties

Product Name

N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine

Molecular Formula

C23H29N2O7P

Molecular Weight

476.5 g/mol

IUPAC Name

5-[[(1S)-1-[hydroxy-[2-oxo-2-(2-phenylethylamino)ethoxy]phosphoryl]-2-phenylethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H29N2O7P/c26-20(12-7-13-23(28)29)25-22(16-19-10-5-2-6-11-19)33(30,31)32-17-21(27)24-15-14-18-8-3-1-4-9-18/h1-6,8-11,22H,7,12-17H2,(H,24,27)(H,25,26)(H,28,29)(H,30,31)/t22-/m0/s1

InChI Key

DKQZZKSBRCTCQU-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)COP(=O)([C@@H](CC2=CC=CC=C2)NC(=O)CCCC(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COP(=O)(C(CC2=CC=CC=C2)NC(=O)CCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine
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N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine
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N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine

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